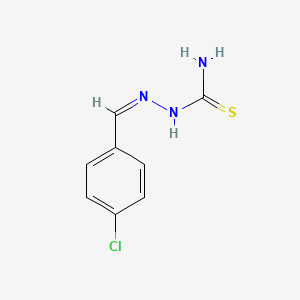![molecular formula C16H16N2O3 B7758285 2-hydroxy-N'-[1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B7758285.png)
2-hydroxy-N'-[1-(4-methoxyphenyl)ethylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N’-[1-(4-methoxyphenyl)ethylidene]benzohydrazide is a hydrazone Schiff base compound. Hydrazone Schiff bases are known for their ability to form stable complexes with transition metal ions due to their keto-enol tautomerism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-[1-(4-methoxyphenyl)ethylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 4-methoxyacetophenone. The reaction is carried out in an ethanol solution under reflux conditions for several hours. The resulting product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-hydroxy-N’-[1-(4-methoxyphenyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, such as hydrazines.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-hydroxy-N’-[1-(4-methoxyphenyl)ethylidene]benzohydrazide has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and antimicrobial agents.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N’-[1-(4-methoxyphenyl)ethylidene]benzohydrazide involves its ability to form stable complexes with metal ions through its keto-enol tautomerism. The compound can coordinate with metal ions via the nitrogen atom from the imine moiety and the oxygen atom from the hydroxyl group. This coordination can influence the biological activity of the compound, making it effective against certain bacterial and fungal strains .
Comparación Con Compuestos Similares
Similar Compounds
- 2-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide
- N’-[(E)-1-(2-pyridinyl)ethylidene]benzohydrazide
- N’-[(E)-1-(2-chlorophenyl)ethylidene]benzohydrazide
Uniqueness
2-hydroxy-N’-[1-(4-methoxyphenyl)ethylidene]benzohydrazide is unique due to its specific structural features, such as the presence of a hydroxyl group and a methoxyphenyl group.
Propiedades
IUPAC Name |
2-hydroxy-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11(12-7-9-13(21-2)10-8-12)17-18-16(20)14-5-3-4-6-15(14)19/h3-10,19H,1-2H3,(H,18,20)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHWOTYZNLFRPA-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2-phenylquinazolin-4-yl)amino]benzoic Acid Hydrochloride](/img/structure/B7758202.png)
![4-{[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino}phenol](/img/structure/B7758210.png)
![3-[[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino]benzoic acid;hydrochloride](/img/structure/B7758218.png)



![3-hydroxy-N'-[(5-methyl-2-furyl)methylene]-2-naphthohydrazide](/img/structure/B7758254.png)
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B7758259.png)


![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B7758310.png)
![1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea](/img/structure/B7758311.png)

![1-[(Z)-(2,3-dimethoxyphenyl)methylideneamino]-3-methylthiourea](/img/structure/B7758330.png)
